molecular formula C11H15N5O4S B2647088 methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate CAS No. 2034558-54-6

methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate

Cat. No. B2647088
CAS RN: 2034558-54-6
M. Wt: 313.33
InChI Key: ULKKUUZGDLIOBN-UHFFFAOYSA-N
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Description

The compound “methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The yield of the reaction was reported to be 73% .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows these compounds to bind effectively in biological systems with various enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can lead to the formation of a variety of compounds. The reactions often involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For instance, one of the compounds was reported to have a melting point of 176-179°C .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate” is not mentioned in the retrieved papers, [1,2,4]triazolo[1,5-a]pyrimidines are known to bind stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .

Future Directions

The future directions for the research on [1,2,4]triazolo[1,5-a]pyrimidines could involve the development of new synthesis methods and further exploration of their biological activities . The potential of these compounds in medicinal chemistry is vast and warrants further investigation.

properties

IUPAC Name

methyl 2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-20-10(17)7-21(18,19)15-4-2-3-9-5-12-11-13-8-14-16(11)6-9/h5-6,8,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKKUUZGDLIOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate

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